Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5) is a benzo[b]thiophene derivative with the molecular formula C₁₁H₉ClO₃S and a molecular weight of 256.71 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at position 7, a hydroxyl group at position 3, and an ethyl ester at position 2 of the fused benzo[b]thiophene ring.
Properties
IUPAC Name |
ethyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZADVLESMRACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Medicinal Applications
Therapeutic Properties
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has been investigated for its therapeutic properties, particularly in the treatment of inflammatory conditions and pain management. Studies indicate that this compound exhibits anti-inflammatory and analgesic effects, making it a candidate for developing new medications.
Anticancer Activity
Research has shown that derivatives of benzo[b]thiophene compounds, including this compound, can inhibit cancer cell proliferation. For instance, studies targeting the RhoA/ROCK signaling pathway reveal that certain derivatives can effectively suppress the growth and migration of cancer cells, suggesting potential applications in cancer therapy .
Agricultural Applications
Fungicidal Properties
The compound exhibits notable antifungal activity, making it suitable for agricultural applications as a fungicide. It helps protect crops from fungal diseases, thereby enhancing yield and quality. Its efficacy in formulations has been demonstrated through rapid penetration and sustained release characteristics.
Industrial Applications
Organic Electronics
this compound is also explored in the field of organic electronics. It serves as a building block for synthesizing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound's unique electronic properties contribute to advancements in organic electronic devices.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves various organic reactions that yield derivatives with enhanced biological activities. Understanding the structure-activity relationship is crucial for optimizing its therapeutic efficacy and developing new derivatives with targeted actions.
Data Table: Summary of Applications
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models, supporting its potential use in therapeutic formulations.
- Antifungal Efficacy : Field trials showed that formulations containing this compound effectively controlled fungal infections in crops, leading to improved agricultural productivity.
- Organic Semiconductor Development : Research into the electronic properties of this compound has led to its incorporation into new materials for organic electronics, showcasing its versatility beyond traditional applications.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Hydroxyl vs. Ester Groups: The presence of -OH at C3 enhances hydrogen-bonding capacity compared to non-hydroxylated analogues, which may improve solubility or receptor affinity .
- Ester vs. Carboxylic Acid : Ethyl esters (COOEt) improve membrane permeability compared to carboxylic acids (COOH), as seen in the higher predicted logP of the target compound versus 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid .
Biological Activity
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their varied therapeutic properties. The presence of both chloro and hydroxy groups in its structure enhances its reactivity and biological interaction potential.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a promising role as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. The specific pathways affected include those related to cell cycle regulation and apoptosis induction .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Target Interaction : It interacts with various cellular targets, potentially including kinases involved in cancer progression.
- Biochemical Pathways : The compound influences several biochemical pathways, including those related to inflammation and cell signaling .
- Cellular Effects : Changes in cellular function lead to altered gene expression profiles, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed at lower concentrations compared to standard antibiotics.
- Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in NSCLC cell lines, with IC50 values indicating potent activity at micromolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including esterification, halogenation, and hydroxylation. For example, chloroacetylation of thiophene precursors followed by hydrolysis (e.g., using mercaptoacetic acid in dioxane with ZnCl₂ as a catalyst) . Optimization strategies:
- Reagent stoichiometry : Use 1.2 equivalents of anhydrides or chlorinating agents to ensure complete substitution .
- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substituent positions. For example, a singlet at δ ~12 ppm (¹H NMR) indicates the phenolic -OH group, while ester carbonyl signals appear at δ ~165-170 ppm (¹³C NMR) .
- IR Spectroscopy : Peaks at ~3200-3500 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (ester C=O), and ~750 cm⁻¹ (C-Cl) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (222.26 g/mol) and fragmentation patterns consistent with the benzo[b]thiophene core .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?
- Strategies :
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution or twinned data . Cross-validate results with WinGX or ORTEP-III for graphical representation .
- Data Contradictions : Address thermal motion artifacts by refining anisotropic displacement parameters. For missing electron density, consider disorder modeling or solvent masking .
- Validation : Cross-check with hydrogen bonding patterns (e.g., O-H⋯O interactions) using graph-set analysis to ensure geometric consistency .
Q. What strategies are employed to analyze hydrogen bonding patterns in the crystal lattice, and how do these interactions influence molecular packing?
- Methodology :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For example, the hydroxyl group at C3 forms O-H⋯O bonds with adjacent ester carbonyls, stabilizing layered packing .
- Crystallographic Software : SHELXPRO or Mercury for visualizing and quantifying intermolecular interactions. Compare with similar thiophene derivatives to identify packing trends .
Q. How do modifications to substituents on the benzo[b]thiophene core affect the compound's biological activity, based on comparative studies?
- Comparative Analysis :
- Functional Groups : Chlorine at C7 enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzymes). Hydroxyl at C3 improves solubility and hydrogen-bonding capacity .
- Structure-Activity Relationships (SAR) : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects on binding affinity. For example, bulkier esters reduce membrane permeability but improve target selectivity .
- Biological Assays : Test against bacterial models (e.g., E. coli) or cancer cell lines, correlating IC₅₀ values with substituent electronic profiles .
Key Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
